molecular formula C11H11ClO4S B14387047 [(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid CAS No. 88062-62-8

[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid

Cat. No.: B14387047
CAS No.: 88062-62-8
M. Wt: 274.72 g/mol
InChI Key: NEMWFFPOTAJLQA-UHFFFAOYSA-N
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Description

[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid is a synthetic organic compound that belongs to the class of benzoxathiin derivatives This compound is characterized by the presence of a chloro group, a methyl group, and an acetic acid moiety attached to a benzoxathiin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid typically involves multi-step organic reactions

    Preparation of Benzoxathiin Core: The benzoxathiin core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorinating agents and methylating agents.

    Attachment of Acetic Acid Moiety: The final step involves the esterification or amidation of the benzoxathiin derivative with acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace the chloro or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenating agents, nucleophiles, and bases are utilized under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxathiin derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid can be compared with other benzoxathiin derivatives and related compounds:

    Similar Compounds: Examples include other chloro-substituted benzoxathiin derivatives, methyl-substituted benzoxathiin derivatives, and acetic acid derivatives.

    Uniqueness: The unique combination of chloro, methyl, and acetic acid substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88062-62-8

Molecular Formula

C11H11ClO4S

Molecular Weight

274.72 g/mol

IUPAC Name

2-[(8-chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid

InChI

InChI=1S/C11H11ClO4S/c1-6-4-16-11-8(17-6)3-2-7(10(11)12)15-5-9(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

NEMWFFPOTAJLQA-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(S1)C=CC(=C2Cl)OCC(=O)O

Origin of Product

United States

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